Sigma-1 Receptor Binding Affinity via Class-Level Inference from the N-Arylalkylpiperidine Pharmacophore
While a direct, published Ki value for N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine at sigma-1 has not been identified, its core scaffold maps onto a well-characterized pharmacophore. In a class-level binding study, the structurally related unsubstituted phenethylpiperidine (4-methyl-1-phenethyl-piperidine, CHEMBL343237) demonstrated sigma-1 affinity, with phenethylpiperidines reported to favor sigma-1 over sigma-2 receptors . A high-affinity reference compound, BDBM50251208 (a piperidine-based sigma-1 ligand), exhibited a Ki of 0.080 nM at human sigma-1 and Ki = 4.30 nM for [³H]-(+)-pentazocine displacement [1]. These data establish the binding range achievable by optimized congeners and underscore the need for direct binding data on the title compound to confirm its position within this affinity window.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly determined in published literature |
| Comparator Or Baseline | CHEMBL343237 (4-methyl-1-phenethyl-piperidine, phenethylpiperidine core); BDBM50251208 (optimized piperidine sigma-1 ligand, Ki = 0.080–4.30 nM) |
| Quantified Difference | Cannot be calculated; class-level affinity window is 0.080–100+ nM |
| Conditions | Human sigma-1 receptor and guinea pig brain membrane radioligand displacement assays using [³H]-(+)-pentazocine |
Why This Matters
Procurement decisions for sigma-1 tool compounds require confirmation that the specific substitution pattern of N-[(1-methylpiperidin-4-yl)methyl] delivers affinity within the nanomolar range reported for the class, rather than assuming activity from pharmacophore similarity alone.
- [1] BindingDB. BDBM50251208 (CHEMBL4088272): Affinity Data for Human Sigma-1 Receptor (Ki = 0.080 nM; Ki = 4.30 nM via [³H]-(+)-pentazocine displacement). View Source
